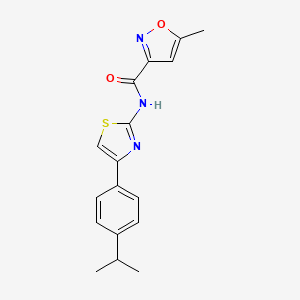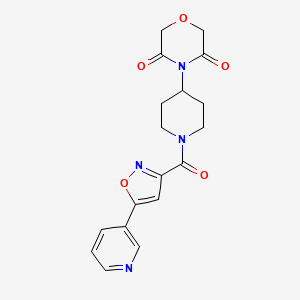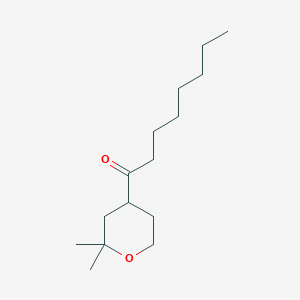
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one” is a chemical compound with the molecular formula C15H28O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.382 Da . It is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Transformations and Synthesis : The study by Arutyunyan et al. (2012) explored the synthesis and transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a related compound. This research detailed the process of cyanoethylation and subsequent reductions, providing insights into potential chemical transformations of similar compounds (Arutyunyan et al., 2012).
Asymmetric Synthesis : Meilert et al. (2004) described the non-iterative asymmetric synthesis of C15 polyketide spiroketals. They transformed 2,2'-methylenebis[furan] into various derivatives, which highlights the synthetic versatility and potential applications of compounds structurally related to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one (Meilert et al., 2004).
Polysaccharide Synthesis : The research by Okada et al. (1983) focused on the chemical synthesis of polysaccharides, utilizing compounds similar to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one. Their work demonstrated the potential of these compounds in the synthesis of complex polysaccharides (Okada et al., 1983).
Polymerization Studies : Sumi et al. (1984) investigated the polymerization of bicyclic acetals, which is relevant to the understanding of the polymerization potential of compounds like 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one. This research could provide insights into the development of new polymeric materials (Sumi et al., 1984).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)octan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-14(16)13-10-11-17-15(2,3)12-13/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFXQQFJSMMZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)
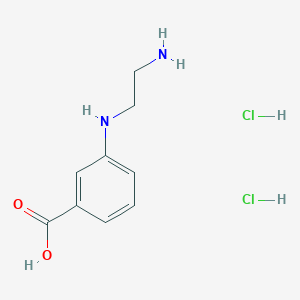
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2432045.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)
![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)


![N-[3-(2-Methylpyrimidin-4-yl)phenyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2432053.png)


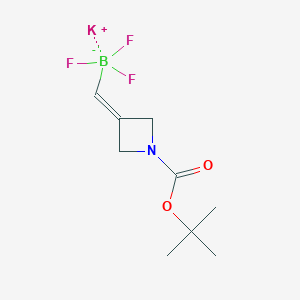
![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)
